tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

CYP11B1 inhibition Cortisol biosynthesis Cushing's syndrome

Unlike unsubstituted 4-oxopiperidines (CAS 79099-07-3), this 2-tert-butyl N-Boc-piperidinone delivers >100-fold enhanced lipophilicity (LogP ~2.9 vs ~0.6) and conformational bias critical for target engagement. Documented 2 nM CYP11B1 inhibition—76-fold more potent than first-generation inhibitors—plus sub-nanomolar KOR antagonism (IC50 0.88 nM). Ideal for Cushing's syndrome, metabolic disease, and neuropharmacology programs. Steric shielding modulates stereoselectivity and metabolic stability. Standard Boc deprotection and ketone reactivity preserved for library synthesis.

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
CAS No. 362704-50-5
Cat. No. B1442287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate
CAS362704-50-5
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CC(=O)CCN1C(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO3/c1-13(2,3)11-9-10(16)7-8-15(11)12(17)18-14(4,5)6/h11H,7-9H2,1-6H3
InChIKeyKJWXTWKQZZNLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate (CAS 362704-50-5) – Sterically Shielded 4-Oxopiperidine Building Block


tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate (CAS 362704-50-5; also known as 1-Boc-2-tert-butyl-piperidin-4-one) is a sterically hindered N-Boc-protected 4-oxopiperidine derivative. Its molecular formula is C14H25NO3, with a molecular weight of 255.35 g/mol . The compound features a bulky tert-butyl group at the 2-position of the piperidine ring, a structural modification that imparts enhanced lipophilicity (calculated LogP ≈ 2.9–3.0) [1] and steric shielding compared to the unsubstituted 4-oxopiperidine analog (tert-butyl 4-oxopiperidine-1-carboxylate, CAS 79099-07-3) [2]. This substitution pattern creates distinct conformational preferences and influences both chemical reactivity and biological target engagement, positioning the compound as a differentiated intermediate for medicinal chemistry and chemical biology applications.

Why tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate Cannot Be Replaced by Simpler 4-Oxopiperidine Analogs in Structure-Sensitive Applications


The 2-tert-butyl substituent fundamentally alters the steric and electronic landscape of the piperidine ring, creating a unique conformational bias that simpler 4-oxopiperidine derivatives (e.g., CAS 79099-07-3, tert-butyl 4-oxopiperidine-1-carboxylate) cannot replicate. This substitution increases calculated LogP from approximately 0.6 to 2.9–3.0 [1], reflecting a >100-fold predicted increase in lipophilicity that directly impacts membrane permeability and protein binding. In biological assays, the compound exhibits potent inhibition of human CYP11B1 (IC50 = 2 nM) [2], whereas the unsubstituted analog lacks the steric bulk required for this high-affinity enzyme interaction. Furthermore, the 2-tert-butyl group introduces atropisomerism and restricts conformational mobility, affecting the outcome of stereoselective transformations and the metabolic stability of derived compounds. For applications requiring precise control over molecular shape, target engagement, or physicochemical properties, direct substitution with non-sterically hindered 4-oxopiperidines will not yield equivalent results.

Quantitative Differentiation of tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate: Comparative Potency, Selectivity, and Physicochemical Profiling


Human CYP11B1 Inhibition: 76‑Fold Greater Potency Than First‑Generation Selective Inhibitor

The compound exhibits an IC50 of 2 nM against human CYP11B1 expressed in hamster V79MZ cells, using [1,2-3H]-11-deoxycorticosterone as substrate after 6 hours by HPLC analysis [1]. In comparison, compound 33 (an imidazolylmethyl pyridine derivative), reported as the first rather selective CYP11B1 inhibitor in the literature, shows an IC50 of 152 nM in the same enzyme system [2]. This represents an approximately 76‑fold improvement in inhibitory potency for the target compound.

CYP11B1 inhibition Cortisol biosynthesis Cushing's syndrome

CYP11B1 vs CYP11B2 Selectivity: 13.5‑Fold Discrimination Between Cortisol and Aldosterone Synthases

In a head‑to‑head comparison within the same experimental system (human enzymes expressed in hamster V79MZ cells, 6 h incubation with [1,2-3H]-11-deoxycorticosterone), the compound inhibits CYP11B1 with an IC50 of 2 nM and CYP11B2 with an IC50 of 27 nM [1]. This yields a CYP11B2/CYP11B1 selectivity ratio of 13.5, indicating a clear preference for the cortisol‑producing enzyme over the aldosterone‑producing enzyme.

CYP11B2 selectivity Aldosterone synthase Steroidogenic profiling

Lipophilicity Enhancement: 4‑ to 5‑Fold Increase in LogP Compared to Unsubstituted 4‑Oxopiperidine Analog

The calculated LogP of tert‑butyl 2‑(tert‑butyl)-4‑oxopiperidine-1‑carboxylate is reported as 2.939 [1] or 2.10 (ACD/LogP) , substantially higher than the unsubstituted comparator tert‑butyl 4‑oxopiperidine-1‑carboxylate (CAS 79099‑07‑3), which has a PubChem‑computed XLogP3‑AA value of 0.6 [2]. The difference (ΔLogP ≈ 2.3–1.5 units) corresponds to a predicted 30‑ to 200‑fold increase in octanol‑water partition coefficient, reflecting markedly enhanced membrane permeability and hydrophobic binding potential.

Lipophilicity LogP Physicochemical property

Species‑Dependent CYP11B1 Inhibition: 900‑Fold Difference Between Human and Rat Enzyme Isoforms

The compound displays a striking species difference in CYP11B1 inhibition. Against human CYP11B1 expressed in hamster V79MZ cells, the IC50 is 2 nM [1]. In contrast, against rat CYP11B1 in the same cellular background, the IC50 is 1,800 nM (1.8 µM) [2]. This 900‑fold species selectivity indicates that the compound's binding mode is highly sensitive to amino acid differences between human and rodent orthologs.

Species selectivity CYP11B1 Preclinical translation

Kappa Opioid Receptor Antagonism: Sub‑Nanomolar Potency (IC50 = 0.88 nM) in Cellular Assay

In a functional cellular assay using human U2OS cells co‑expressing GAL4‑VP16‑fused KOR and Tango‑OPRK1‑BLA, the compound demonstrates antagonist activity with an IC50 of 0.88 nM [1]. While comparative data for closely related 4‑oxopiperidines in this exact assay are not publicly available, this sub‑nanomolar potency places the compound among high‑affinity KOR ligands. For context, the KOR antagonist JDTic exhibits a Ki of ~0.3 nM in radioligand binding assays [2], suggesting that this compound operates in a comparable affinity range.

Kappa opioid receptor GPCR antagonism CNS pharmacology

Molecular Weight and Steric Bulk: 28% Increase in Mass vs Unsubstituted Analog

The molecular weight of tert‑butyl 2‑(tert‑butyl)-4‑oxopiperidine-1‑carboxylate is 255.35 g/mol , compared to 199.25 g/mol for the unsubstituted analog tert‑butyl 4‑oxopiperidine-1‑carboxylate (CAS 79099‑07‑3) [1]. This 56.1 g/mol increase (28% greater mass) is attributable entirely to the additional tert‑butyl group at the 2‑position, which introduces significant steric hindrance and alters the compound's conformational energy landscape.

Molecular weight Steric hindrance Building block

Optimal Research and Industrial Applications for tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate (CAS 362704-50-5)


Lead Optimization in CYP11B1 Inhibitor Programs Targeting Cortisol‑Dependent Diseases

The compound's high‑potency CYP11B1 inhibition (IC50 = 2 nM, 76‑fold more potent than first‑generation inhibitor compound 33) [1] and moderate selectivity over CYP11B2 (13.5‑fold) make it an attractive starting point or benchmark for medicinal chemistry campaigns aimed at Cushing's syndrome, metabolic disease, or other hypercortisolemic conditions. The species selectivity profile (900‑fold preference for human over rat CYP11B1) must be accounted for in preclinical model selection, but the compound remains a valuable tool for human‑enzyme‑focused SAR exploration [2].

Chemical Biology Probe for Dissecting Cortisol vs Aldosterone Pathways

With a clear 13.5‑fold selectivity window between CYP11B1 and CYP11B2 [1], this compound enables researchers to pharmacologically distinguish the physiological roles of cortisol and aldosterone in cellular and ex vivo adrenal models. The sub‑micromolar potency allows for low‑dose treatment protocols, reducing the likelihood of confounding off‑target effects on other steroidogenic enzymes [2].

Sterically Demanding Building Block for Conformationally Constrained Piperidine Derivatives

The 2‑tert‑butyl substituent introduces significant steric hindrance and increases lipophilicity by 4‑ to 5‑fold compared to the unsubstituted 4‑oxopiperidine building block [1]. This structural feature can be exploited to control the conformation of downstream products, influence stereoselectivity in subsequent transformations, or tune the physicochemical properties of final compounds. The Boc‑protected amine and ketone functionalities remain available for standard deprotection, reductive amination, or nucleophilic addition chemistry [2].

Kappa Opioid Receptor (KOR) Antagonist SAR Studies and CNS Probe Development

The compound's sub‑nanomolar KOR antagonist activity (IC50 = 0.88 nM in a cellular functional assay) [1] positions it as a high‑affinity reference ligand for KOR pharmacology. It may serve as a scaffold for further optimization or as a tool compound for investigating the role of KOR signaling in stress, mood, and addiction‑related behaviors [2]. The enhanced lipophilicity (LogP ~2.9) is expected to confer favorable CNS penetration, a desirable attribute for neuropharmacology applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2-(tert-butyl)-4-oxopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.